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molecular formula C19H24ClN3O4 B8316431 Benzamide, 3-((2-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxoethyl)amino)-, monohydrochloride CAS No. 76001-14-4

Benzamide, 3-((2-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxoethyl)amino)-, monohydrochloride

Cat. No. B8316431
M. Wt: 393.9 g/mol
InChI Key: UOZGIFUKKCBNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04297357

Procedure details

To 3.0 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride were added 20 ml of a 5% aqueous sodium carbonate solution and 125 ml of chloroform, and the mixture was stirred at room temperature until the crystals of the above hydrochloride was completely dissolved. The chloroform layer was separated, washed with water, dried and the solvent was evaporated to dryness in vacuo. The residue was recrystallized from a mixture of methanol and diethyl ether to obtain 2.3 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide having a melting point of 133°-135° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[CH:6]=[C:7]([NH:11][CH2:12][C:13]([NH:15][CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[CH:19]=2)=[O:14])[CH:8]=[CH:9][CH:10]=1)(=[O:4])[NH2:3].C(=O)([O-])[O-].[Na+].[Na+].Cl.C(C1C=C(NCC(NC2C=CC(OC)=C(OC)C=2)=O)C=CC=1)(=O)N>C(Cl)(Cl)Cl>[C:2]([C:5]1[CH:6]=[C:7]([NH:11][CH2:12][C:13]([NH:15][CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[CH:19]=2)=[O:14])[CH:8]=[CH:9][CH:10]=1)(=[O:4])[NH2:3] |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.C(N)(=O)C=1C=C(C=CC1)NCC(=O)NCCC1=CC(=C(C=C1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(N)(=O)C=1C=C(C=CC1)NCC(=O)NC1=CC(=C(C=C1)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved
CUSTOM
Type
CUSTOM
Details
The chloroform layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixture of methanol and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C=1C=C(C=CC1)NCC(=O)NCCC1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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